

Physical and chemical properties of Kushenol A

Author: BenchChem Technical Support Team. Date: December 2025



Kushenol A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **Kushenol A**, a prenylated flavonoid isolated from the roots of Sophora flavescens. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

Kushenol A, also known as Leachianone E, is a bioactive natural product with a complex chemical structure. A summary of its key physical and chemical properties is presented below.



Property	Value	Source
CAS Number	99217-63-7	[1][2][3][4]
Molecular Formula	C25H28O5	[1][3][4][5]
Molecular Weight	408.49 g/mol	[3][4][5]
IUPAC Name	(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-3,4-dihydro-2H-1-benzopyran-4-one	[4][5]
Synonyms	Leachianone E, (-)-Kushenol A	[4][5]
Appearance	Solid Powder	[4]
Purity	≥98%	[4]
Solubility	Soluble in DMSO.[1][4][6]	
Density	1.2 ± 0.1 g/cm ³	[3]
Boiling Point	581.7 ± 50.0 °C at 760 mmHg	[3]
Flash Point	195.8 ± 23.6 °C	[3]
Storage Conditions	Dry, dark, and at -20°C for long-term storage.[4] 0-4°C for stock solutions for up to one month.[4]	

Biological Activity

Kushenol A has demonstrated notable biological activities, positioning it as a compound of interest for cosmetic and therapeutic applications.

Enzyme Inhibition

• Tyrosinase Inhibition: **Kushenol A** is a non-competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis.[1][4] This activity suggests its potential as a skin-whitening



agent.[1][3][4]

IC50: 1.1 μM[1][3][4]

• Ki: 0.4 μM[1][3][4]

- α-Glucosidase Inhibition: It also exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion.[1][2][4] This suggests potential applications in managing blood sugar levels.
 - IC50: 45 μM[1][4]
 - Ki: 6.8 μM[1][4]
- β-Amylase Inhibition: Kushenol A shows inhibitory activity against β-amylase.[1][4]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on standard laboratory practices for the types of experiments cited.

Determination of Enzyme Inhibition (General Protocol)

A common method for determining enzyme inhibition involves spectrophotometric analysis.



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General workflow for determining enzyme inhibition.

Methodology:

• Preparation of Reagents: Solutions of the target enzyme (e.g., tyrosinase, α-glucosidase), the appropriate substrate, and various concentrations of **Kushenol A** are prepared in a suitable buffer.

Assay Procedure:

- The enzyme and different concentrations of Kushenol A are pre-incubated in the assay buffer.
- The enzymatic reaction is initiated by the addition of the substrate.
- The change in absorbance over time, which corresponds to the product formation, is monitored using a spectrophotometer at a specific wavelength.

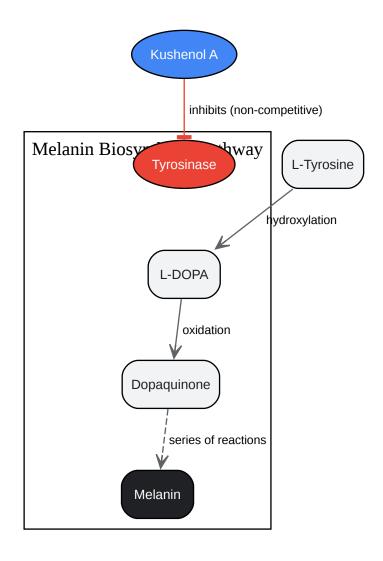
Data Analysis:

- The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.
- The percentage of inhibition is calculated for each concentration of Kushenol A.
- The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
- To determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), kinetic studies are performed at various substrate and inhibitor concentrations, and the data are analyzed using methods such as Lineweaver-Burk plots.

Signaling Pathway Interactions

Kushenol A's inhibitory action on tyrosinase directly impacts the melanin biosynthesis pathway.





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Inhibition of the melanin biosynthesis pathway by **Kushenol A**.

Pathway Description:

The enzyme tyrosinase catalyzes two key reactions in the initial steps of melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then undergoes a series of non-enzymatic and enzymatic reactions to form melanin. **Kushenol A** acts as a non-competitive inhibitor of tyrosinase, meaning it binds to a site on the enzyme other than the active site, thereby reducing its catalytic efficiency and ultimately decreasing melanin production.[1][4]

Spectral Data



While specific raw spectral data is not readily available in the public domain, the structural elucidation of **Kushenol A** would have relied on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of proton signals in the ¹H-NMR spectrum, along with the chemical shifts in the ¹³C-NMR spectrum, provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon. Techniques like COSY, HSQC, and HMBC would have been employed to establish the complete structure. Research articles have cited the use of ¹H-NMR for the structural determination of **Kushenol A**.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different types of chemical bonds. For **Kushenol A**, characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups would be expected.

This guide provides a foundational understanding of **Kushenol A**. For more specific applications and in-depth analysis, consulting the primary research literature is recommended.

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- To cite this document: BenchChem. [Physical and chemical properties of Kushenol A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b592811#physical-and-chemical-properties-of-kushenol-a]

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